![molecular formula C19H28N4O2S B5620117 N-[(3S,4R)-1-[(3-methyl-1-phenylpyrazol-4-yl)methyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5620117.png)
N-[(3S,4R)-1-[(3-methyl-1-phenylpyrazol-4-yl)methyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
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Overview
Description
N-[(3S,4R)-1-[(3-methyl-1-phenylpyrazol-4-yl)methyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a pyrazole moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-1-[(3-methyl-1-phenylpyrazol-4-yl)methyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the pyrazole group through a series of nucleophilic substitution reactions. The final step involves the sulfonation of the pyrrolidine ring to introduce the methanesulfonamide group. Reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3S,4R)-1-[(3-methyl-1-phenylpyrazol-4-yl)methyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
N-[(3S,4R)-1-[(3-methyl-1-phenylpyrazol-4-yl)methyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(3S,4R)-1-[(3-methyl-1-phenylpyrazol-4-yl)methyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3S,4R)-1-[(3-methyl-1-phenylpyrazol-4-yl)methyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a pyrrolidine ring with a pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(3S,4R)-1-[(3-methyl-1-phenylpyrazol-4-yl)methyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2S/c1-14(2)18-12-22(13-19(18)21-26(4,24)25)10-16-11-23(20-15(16)3)17-8-6-5-7-9-17/h5-9,11,14,18-19,21H,10,12-13H2,1-4H3/t18-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZBMCMCVPCJDG-RBUKOAKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CC(C(C2)NS(=O)(=O)C)C(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1CN2C[C@H]([C@@H](C2)NS(=O)(=O)C)C(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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